Tert-butyl N-(3-methoxypropyl)carbamate
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Overview
Description
Tert-butyl N-(3-methoxypropyl)carbamate: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a tert-butyl group, a methoxypropyl chain, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methoxypropylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(3-methoxypropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxypropyl chain.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or sulfonates in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the carbamate group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the reagent used.
Hydrolysis: 3-methoxypropylamine and carbon dioxide.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Tert-butyl N-(3-methoxypropyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: Potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methoxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxypropyl chain provides additional interactions with hydrophobic pockets in the target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Ethyl (4-aminophenyl)carbamate
Comparison: Tert-butyl N-(3-methoxypropyl)carbamate is unique due to the presence of the methoxypropyl chain, which imparts distinct chemical and biological properties. Compared to tert-butyl carbamate, it has enhanced solubility and reactivity due to the methoxy group. Methyl carbamate and phenyl carbamate lack the bulky tert-butyl group, resulting in different steric and electronic effects. Ethyl (4-aminophenyl)carbamate has an aromatic ring, which significantly alters its chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl N-(3-methoxypropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)10-6-5-7-12-4/h5-7H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPXNQGOAVWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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